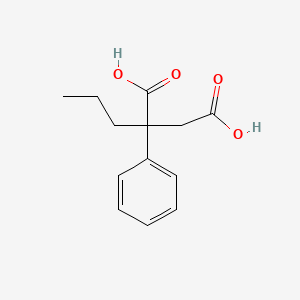

2-Phenyl-2-propylsuccinic acid

CAS No.: 75542-33-5

Cat. No.: VC4126047

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75542-33-5 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 2-phenyl-2-propylbutanedioic acid |

| Standard InChI | InChI=1S/C13H16O4/c1-2-8-13(12(16)17,9-11(14)15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |

| Standard InChI Key | AOLREBWZLIOCII-UHFFFAOYSA-N |

| SMILES | CCCC(CC(=O)O)(C1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CCCC(CC(=O)O)(C1=CC=CC=C1)C(=O)O |

Introduction

Chemical and Physical Properties

Structural Features

The molecule consists of a four-carbon succinic acid chain with a phenyl group and a propyl group attached to the second carbon. This substitution creates steric hindrance, influencing reactivity and solubility. The carboxylic acid groups () at positions 1 and 4 enable participation in hydrogen bonding and salt formation .

Physicochemical Data

The compound’s insolubility in water and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) make it suitable for reactions in non-aqueous media . Experimental pKa values for analogous succinic acid derivatives suggest moderate acidity, with the first dissociation constant () near 3 and the second () near 5 .

Synthesis and Purification

Anhydride Intermediate Method

A key synthesis involves the formation of 2-phenyl-3-propylsuccinic acid anhydride (S25) from ethyl 2-phenylacetate and ethyl 2-bromopropionate. The reaction proceeds via a Grignard addition, followed by hydrolysis and cyclization :

-

Alkylation: Ethyl 2-phenylacetate reacts with ethyl 2-bromopropionate in tetrahydrofuran (THF) using potassium tert-butoxide as a base.

-

Hydrolysis: The ester intermediates are hydrolyzed with potassium hydroxide to yield the dicarboxylic acid.

-

Anhydride Formation: Treatment with acetyl chloride induces cyclization to form the anhydride .

Alternative Pathways

Patent literature describes purification techniques for structurally related compounds, such as recrystallization from pet ether or chromatographic separation, to isolate enantiomerically pure forms . For 2-phenyl-2-propylsuccinic acid, similar methods are likely employed to achieve high purity (>95%) .

Optimization Challenges

The steric bulk of the phenyl and propyl groups complicates crystallization, necessitating advanced techniques like centrifugal ultrafiltration or preparative HPLC .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor in synthesizing fexofenadine derivatives, antihistamines used to treat allergies. Its rigid structure aids in controlling stereochemistry during coupling reactions . For example, 2-phenyl-2-propylsuccinic acid anhydride (S25) has been employed in Dutch resolution processes to separate diastereomers .

Material Science

In nanoparticle synthesis, silane-coupled derivatives of succinic acid (e.g., -(3-triethoxysilyl) propylsuccinic anhydride) stabilize gold-silica hybrids. These platforms are used in photodynamic therapy and targeted drug delivery .

Catalysis

The anhydride form participates in Diels-Alder reactions, serving as a dienophile in constructing polycyclic frameworks. Recent studies highlight its role in synthesizing heteroarylethylamines, which show affinity for neurotransmitter receptors .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear gloves and protective clothing |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Work in a ventilated hood |

Exposure Management

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist .

-

Skin Contact: Wash with soap and water; remove contaminated clothing .

Future Directions

Research is exploring its utility in asymmetric catalysis and biodegradable polymers. Advances in enzymatic resolution could enhance access to enantiopure forms, broadening applications in chiral drug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume